molecular formula C12H13NOS2 B1306070 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-50-3

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

Cat. No. B1306070
M. Wt: 251.4 g/mol
InChI Key: REHLIMHCZVPSPB-UHFFFAOYSA-N
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Description

The compound 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a chemical entity that belongs to the class of organic compounds known as thiophenes. Thiophenes are characterized by a 5-membered ring containing four carbon atoms and one sulfur atom. The compound is a derivative of tetrahydrobenzo[c]thiophene, which is further modified by the presence of a methylthio group, a nitrile group, and ketone functionalities.

Synthesis Analysis

The synthesis of related thiophene derivatives has been reported in the literature. For instance, novel thiophene derivatives have been synthesized from reactions involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with various organic reagents . Although the specific synthesis of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. In a related study, the structure of a similar compound, 6,6-dimethyl-2-oxo-4-[2-(5-trimethylsilyl)thiophen-2-yl]-5,6-dihydro-2H-pyran-3-carbonitrile, was investigated using X-ray diffractometry . This technique could be employed to determine the precise molecular structure of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile, which would be essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For example, the synthesis of isothiazole derivatives from reactions involving 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile has been described . These reactions include interactions with alkyl- and arylamines, which could be relevant to the chemical behavior of the compound . Additionally, the oxidation of thiophene derivatives has been studied, revealing insights into the reactivity of the sulfur moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitrile and ketone functionalities can affect the compound's reactivity and physical characteristics. The synthesis and properties of related compounds, such as 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives, have been reported, providing a basis for predicting the properties of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile . Spectroscopic data such as IR, NMR, and MS are typically used to confirm the structure and properties of these compounds.

Scientific Research Applications

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-12(2)4-7-9(6-13)16-11(15-3)10(7)8(14)5-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHLIMHCZVPSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)SC)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381110
Record name 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

CAS RN

175202-50-3
Record name 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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